3-Amino-isonicotinic acid ethyl ester hydrochloride

Solubility Formulation Aqueous Reactions

Prioritize this versatile, crystalline hydrochloride salt (CAS 306936-11-8, MW 202.64) for your medicinal chemistry projects. Compared to the poorly soluble free base (LogP 1.80) or lower-melting methyl ester analogs, this specific intermediate offers superior aqueous solubility and automated handling accuracy. Its defined counterion ensures consistent reactivity in amide formations and Suzuki couplings targeting kinase, PDE-10, and KDM5 inhibitor scaffolds. Avoid generic substitution; specify this precise CAS to ensure your stock achieves the optimal balance of lipophilicity and solubility.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
CAS No. 306936-11-8
Cat. No. B3370077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-isonicotinic acid ethyl ester hydrochloride
CAS306936-11-8
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NC=C1)N.Cl
InChIInChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)6-3-4-10-5-7(6)9;/h3-5H,2,9H2,1H3;1H
InChIKeyVOOFWRLDVOAYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-isonicotinic acid ethyl ester hydrochloride (CAS 306936-11-8): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry and Organic Synthesis


3-Amino-isonicotinic acid ethyl ester hydrochloride (CAS 306936-11-8), also known as ethyl 3-aminopyridine-4-carboxylate hydrochloride, is a pyridine derivative belonging to the isonicotinic acid ester class. It is commercially supplied as a white crystalline solid with a molecular formula of C8H11ClN2O2 and a molecular weight of 202.64 g/mol . The compound features an amino group at the 3-position and an ethyl ester at the 4-position of the pyridine ring, rendering it a versatile intermediate for the construction of nitrogen-containing heterocycles, particularly in the synthesis of kinase inhibitors, phosphodiesterase (PDE-10) modulators, and other bioactive scaffolds . Its hydrochloride salt form enhances aqueous solubility relative to the free base, facilitating its use in both aqueous reaction conditions and biological assay preparations .

Why 3-Amino-isonicotinic acid ethyl ester hydrochloride Cannot Be Indiscriminately Replaced by Free Base or Methyl Ester Analogs


Despite structural similarities, direct substitution of 3-amino-isonicotinic acid ethyl ester hydrochloride with its free base (CAS 14208-83-4) or methyl ester (CAS 55279-30-6) analogs is often scientifically unjustified. The free base exhibits poor aqueous solubility and a markedly different lipophilicity profile (LogP = 1.80 vs. LogP = 0.94 for the free acid), which can drastically alter reaction kinetics in aqueous media or affect cellular permeability in biological assays . The methyl ester, while also a useful intermediate, possesses a lower melting point (84-86°C) and different steric/electronic properties that may lead to divergent reactivity in certain coupling or cyclization reactions . Furthermore, the hydrochloride salt provides a defined counterion that can influence crystallinity, storage stability, and ease of handling compared to the neutral free base . These physicochemical differences underscore the need for evidence-based selection rather than generic interchangeability.

Quantitative Differentiation Evidence: 3-Amino-isonicotinic acid ethyl ester hydrochloride vs. Closest Analogs


Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 3-amino-isonicotinic acid ethyl ester exhibits qualitatively superior solubility in water compared to the neutral free base, which is predominantly soluble only in organic solvents such as ethanol and ether . While quantitative solubility limits are not universally reported across vendors, the salt's water solubility is a critical advantage for reactions conducted in aqueous media or for biological assays requiring DMSO/water mixtures .

Solubility Formulation Aqueous Reactions Salt Selection

Lipophilicity (LogP) Differentiation from Free Acid and Implication for Membrane Permeability

The ethyl ester of 3-amino-isonicotinic acid possesses a calculated LogP of 1.80, indicating moderate lipophilicity . In contrast, the corresponding free acid (3-amino-isonicotinic acid) has a reported LogP of 0.94 . This nearly 1-log unit increase in lipophilicity suggests that the ethyl ester is significantly more membrane-permeable, a property that can be leveraged in prodrug design or in cellular assays where passive diffusion is required.

Lipophilicity Drug Design Prodrug Strategy ADME

Melting Point as an Indicator of Crystallinity and Handling Characteristics

The melting point of 3-amino-isonicotinic acid ethyl ester hydrochloride is reported as 170-175°C, identical to its free base counterpart . This value lies between the much higher melting point of the free acid (287-291°C) and the significantly lower melting point of the methyl ester (84-86°C) . The intermediate melting point of the ethyl ester may offer practical advantages in terms of ease of weighing, reduced hygroscopicity, and stability during storage and handling compared to low-melting solids or highly polar acids.

Physical Properties Crystallinity Handling Process Chemistry

Commercial Purity Specifications: Hydrochloride Salt vs. Free Base

The hydrochloride salt of 3-amino-isonicotinic acid ethyl ester is routinely offered by reputable vendors at purities of 95% (BOC Sciences) , 96% (Combi-Blocks) , and 98% (AKSci) . In comparison, the free base is commonly supplied at 98-99.5% purity . While the free base may achieve marginally higher nominal purity, the hydrochloride salt's purity is consistently high and sufficient for most synthetic applications. More importantly, the salt form often exhibits improved batch-to-batch consistency due to its crystalline nature, reducing variability in downstream reactions.

Purity Quality Control Procurement Synthetic Reliability

Synthetic Utility as a PDE-10 Inhibitor Precursor

3-Amino-isonicotinic acid ethyl ester (and its hydrochloride salt) is explicitly cited as a reagent for the synthetic preparation of heteroaryl compounds that act as phosphodiesterase type 10 (PDE-10) inhibitors . PDE-10 inhibitors are actively pursued for the treatment of CNS disorders, including schizophrenia and cognitive dysfunction [1]. While direct quantitative activity data for the compound itself is not the primary metric, its established role as a key building block in patented PDE-10 inhibitor series differentiates it from less functionalized analogs (e.g., simple isonicotinic acid esters) that lack the 3-amino group necessary for subsequent derivatization.

PDE-10 Inhibitors CNS Drug Discovery Heterocyclic Synthesis Medicinal Chemistry

Optimal Deployment Scenarios for 3-Amino-isonicotinic acid ethyl ester hydrochloride Based on Differentiated Properties


Aqueous-Phase Synthesis and Bioconjugation Reactions

Leveraging the hydrochloride salt's enhanced water solubility , this compound is ideally suited for amide bond formations, Suzuki couplings, or other reactions conducted in aqueous or mixed aqueous-organic solvent systems. Its solubility profile reduces the need for organic co-solvents, aligning with green chemistry principles and simplifying workup procedures.

Prodrug Development Requiring Balanced Lipophilicity

With a LogP of 1.80 , the ethyl ester moiety provides a balanced lipophilicity that can facilitate passive membrane diffusion. This property is particularly valuable in the design of ester prodrugs where the free acid (LogP 0.94) would be too polar for adequate cellular uptake. The compound can serve as a direct precursor to bioactive isonicotinic acid derivatives following enzymatic or chemical hydrolysis.

Synthesis of PDE-10 and KDM5 Inhibitor Scaffolds

The compound is a validated building block for the construction of heteroaryl PDE-10 inhibitors and has been implicated in the design of 1,7-naphthyridone-based KDM5 inhibitors . Researchers targeting these enzyme classes should prioritize this intermediate over non-aminated isonicotinic esters, as the 3-amino group is essential for subsequent cyclization or coupling steps in published synthetic routes.

Solid-Phase Synthesis and Automated Library Production

The favorable melting point range (170-175°C) and crystalline nature of the hydrochloride salt facilitate accurate weighing and handling in automated synthesis platforms. Its stability at room temperature and defined counterion minimize variability in solid-phase peptide synthesis or parallel medicinal chemistry campaigns.

Technical Documentation Hub

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